Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate

Description

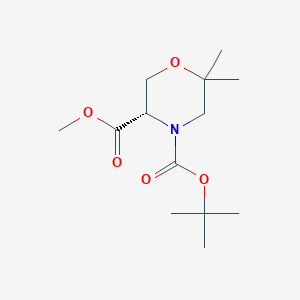

Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate is a chiral morpholine derivative characterized by:

- A tert-butoxycarbonyl (Boc) protecting group at the 4-position of the morpholine ring.

- A methyl ester at the 3-position.

- 6,6-Dimethyl substituents on the morpholine ring, conferring steric bulk and conformational rigidity.

- S-configuration at the stereogenic center, critical for enantioselective applications in pharmaceuticals and asymmetric synthesis.

This compound serves as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules requiring chiral morpholine scaffolds .

Properties

IUPAC Name |

4-O-tert-butyl 3-O-methyl (3S)-6,6-dimethylmorpholine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAXKPFDEGWERL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted morpholine derivatives.

Scientific Research Applications

Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The morpholine ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities but differ in functional groups, stereochemistry, or substituents:

(R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic Acid

- Differences :

- Replaces the methyl ester with a carboxylic acid at the 3-position.

- R-configuration at the stereogenic center.

- Impact :

(S)-4-Boc-3-morpholineacetic Acid

- Differences :

- Substitutes the 6,6-dimethyl morpholine core with a simpler morpholine ring .

- Replaces the methyl ester with an acetic acid side chain at the 3-position.

- Impact: Reduced steric hindrance, enabling easier functionalization. Applications: Ligand design for metal catalysis and drug discovery .

Methyl Shikimate

- Differences :

- A cyclohexene derivative with a methyl ester and hydroxyl groups, unrelated to the morpholine scaffold.

- Impact :

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | logP | Applications |

|---|---|---|---|---|---|

| Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate | C${13}$H${23}$NO$_5$ | 273.32 | Boc, methyl ester, 6,6-dimethyl | ~2.5 | Chiral synthesis, drug intermediates |

| (R)-4-Boc-6,6-dimethyl-morpholine-3-carboxylic Acid | C${12}$H${21}$NO$_5$ | 259.30 | Boc, carboxylic acid, 6,6-dimethyl | ~1.2 | Peptide coupling, pharmaceuticals |

| (S)-4-Boc-3-morpholineacetic Acid | C${11}$H${19}$NO$_5$ | 245.27 | Boc, acetic acid | ~0.8 | Catalysis, ligand design |

| Methyl Shikimate | C$8$H${12}$O$_5$ | 188.18 | Cyclohexene, methyl ester | ~0.5 | Biosynthesis |

Research Findings

Conformational Analysis

- The 6,6-dimethyl groups in this compound enforce a chair-like puckered conformation in the morpholine ring, as analyzed using Cremer-Pople puckering coordinates (e.g., amplitude $q = 0.45$ Å, θ = 110°) .

- In contrast, analogs lacking dimethyl substituents (e.g., (S)-4-Boc-3-morpholineacetic Acid) exhibit greater ring flexibility, leading to variable pseudorotation phases in solution .

Stereochemical Impact

Analytical and Computational Tools

- Crystallography : SHELX programs are widely used for structural refinement, confirming the absolute configuration of the S-enantiomer .

- NMR/FTIR : Distinct $^1$H NMR signals for the Boc group (δ 1.45 ppm, singlet) and methyl ester (δ 3.75 ppm, singlet) aid in differentiation from analogs .

- Molecular Modeling : WinGX/ORTEP visualizes anisotropic displacement parameters, critical for analyzing steric effects of 6,6-dimethyl groups .

Biological Activity

Methyl (S)-4-Boc-6,6-dimethyl-morpholine-3-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its biological profile is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility. The morpholine ring contributes to its pharmacological properties, making it a versatile scaffold in drug design.

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to exhibit inhibitory effects on specific enzymes and pathways involved in disease processes. For instance, morpholine derivatives often interact with G-protein coupled receptors (GPCRs) and other membrane-bound proteins, influencing signaling pathways critical for cell proliferation and survival.

Biological Activities

1. Antitumor Activity

Recent studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, a study reported an IC50 value of 0.12 mg/mL against HCT-116 colorectal cancer cells, indicating potent inhibitory action on cell growth . The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The structure-activity relationship (SAR) studies indicated that modifications to the morpholine ring could enhance its antimicrobial potency .

3. Enzyme Inhibition

this compound has been found to inhibit key enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of polyketide synthase, which is crucial for the biosynthesis of various natural products with therapeutic potential . The inhibition of such enzymes can lead to reduced production of metabolites that contribute to disease states.

Case Studies

Several case studies highlight the biological relevance of this compound:

- Anticancer Study : In a controlled experiment involving HCT-116 cells, treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death .

- Antibacterial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) as low as 0.5 mg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.